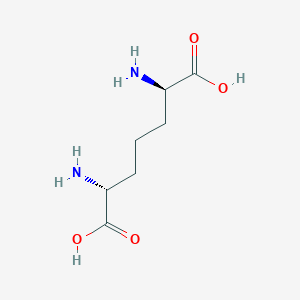

(2R,6R)-2,6-diaminoheptanedioic acid

Descripción general

Descripción

El ácido 2,6-diaminopimélico es un derivado de aminoácido que se caracteriza por la presencia de dos grupos amino y dos grupos carboxilo. Es un componente clave en la biosíntesis de las paredes celulares bacterianas, particularmente en las bacterias gramnegativas. Este compuesto juega un papel crucial en la formación de peptidoglicano, un polímero estructural que proporciona rigidez y resistencia a las paredes celulares bacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 2,6-diaminopimélico puede sintetizarse mediante diversos métodos. Un enfoque común implica la hidrólisis de derivados de lisina. El proceso generalmente incluye el uso de ácidos fuertes como el ácido clorhídrico bajo condiciones controladas de temperatura . Otro método implica el uso de tampones de ácido cítrico a diferentes niveles de pH para facilitar el proceso de hidrólisis .

Métodos de producción industrial: En entornos industriales, el ácido 2,6-diaminopimélico a menudo se produce mediante fermentación microbiana. Se cultivan cepas bacterianas específicas en condiciones óptimas para producir el compuesto, que luego se extrae y purifica mediante técnicas como la cromatografía líquida de alto rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 2,6-diaminopimélico se somete a diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Esta reacción puede facilitarse utilizando agentes oxidantes como el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan comúnmente.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen ácido piperidina-2,6-dicarboxílico y varios derivados utilizados en la síntesis de péptidos .

Aplicaciones Científicas De Investigación

Structural Role in Bacterial Cell Walls

Peptidoglycan Synthesis:

(2R,6R)-2,6-Diaminoheptanedioic acid is integral to the biosynthesis of peptidoglycan, particularly in Gram-negative bacteria. It serves as a cross-linking agent that stabilizes the cell wall structure. The presence of DAP is a distinguishing feature of certain bacterial species, making it a valuable marker for taxonomic classification within microbiology .

Case Study:

Research has shown that the absence of DAP in certain bacterial strains can lead to structural weaknesses in their cell walls, resulting in increased susceptibility to antibiotics. For instance, studies on Escherichia coli have demonstrated that mutations affecting DAP synthesis lead to altered peptidoglycan composition and reduced resistance to beta-lactam antibiotics .

Marker for Microbial Nitrogen

Agricultural Applications:

In ruminant nutrition studies, this compound is used as a marker for microbial nitrogen entering the duodenum. This application helps researchers understand nitrogen metabolism in livestock and optimize dietary formulations for better protein utilization .

Research Findings:

A study conducted by Ling and Buttery (1978) utilized DAP alongside other markers to trace microbial nitrogen flow in sheep. This research provided insights into how dietary changes affect microbial protein synthesis and overall animal health .

Synthetic Applications

Chemical Synthesis:

this compound serves as a precursor for synthesizing various bioactive compounds and pharmaceuticals. Its derivatives have been explored for their potential therapeutic applications, particularly in developing antibiotics and anti-inflammatory agents .

Case Study:

Recent advancements in synthetic methodologies have enabled the efficient production of N-acyl derivatives of DAP that exhibit enhanced biological activity. For example, N-capryloyl iE-DAP has been synthesized and tested for its ability to stimulate immune responses via NOD1 receptor activation .

Research on Peptidoglycan Structure and Function

Analytical Chemistry:

The compound is pivotal in studies focusing on the structural analysis of peptidoglycans using techniques such as high-performance liquid chromatography (HPLC). These studies aim to elucidate the variations in peptidoglycan structures across different bacterial species .

Findings:

Research has highlighted that variations in DAP content can influence the susceptibility of bacteria to antibiotics. For instance, Gram-positive bacteria typically lack DAP but possess other amino acids that fulfill similar structural roles, which has implications for antibiotic design .

Mecanismo De Acción

El principal mecanismo de acción del ácido 2,6-diaminopimélico implica su papel en la biosíntesis de peptidoglicano. Actúa como agente de entrecruzamiento entre las cadenas de glicano, proporcionando integridad estructural a la pared celular bacteriana. El compuesto interactúa con enzimas como la UDP-N-acetilmuramoil-L-alanil-D-glutamato-2,6-diaminopimelato ligasa, facilitando la adición de aminoácidos al precursor de peptidoglicano .

Compuestos similares:

Lisina: Un aminoácido esencial con una estructura similar pero que carece del grupo carboxilo en la posición épsilon.

Ácido Pimélico: Un ácido dicarboxílico que sirve como precursor en la biosíntesis del ácido 2,6-diaminopimélico.

Singularidad: El ácido 2,6-diaminopimélico es único debido a su doble función como aminoácido y ácido dicarboxílico. Esta doble funcionalidad le permite participar en una variedad de procesos bioquímicos, particularmente en la síntesis de la pared celular bacteriana, lo que lo hace indispensable para el metabolismo microbiano .

Comparación Con Compuestos Similares

Lysine: An essential amino acid with a similar structure but lacks the carboxyl group at the epsilon position.

Pimelic Acid: A dicarboxylic acid that serves as a precursor in the biosynthesis of 2,6-Diaminopimelic acid.

Uniqueness: 2,6-Diaminopimelic acid is unique due to its dual role as both an amino acid and a dicarboxylic acid. This dual functionality allows it to participate in a variety of biochemical processes, particularly in bacterial cell wall synthesis, making it indispensable for microbial metabolism .

Actividad Biológica

(2R,6R)-2,6-diaminoheptanedioic acid, commonly referred to as diaminopimelic acid (DAP), is an essential amino acid derivative that plays a critical role in various biological processes. This compound is particularly significant in the biosynthesis of peptidoglycan, a vital component of bacterial cell walls. This article explores the biological activity of this compound, focusing on its biochemical roles, pharmacological properties, and implications for health and disease.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C7H14N2O4

- Molar Mass : 190.2 g/mol

- CAS Registry Number : Not available

- SMILES Representation : NC(CCCC(N)C(O)=O)C(O)=O

This compound belongs to the class of organic compounds known as alpha amino acids, where the amino group is attached to the carbon atom adjacent to the carboxylate group.

1. Peptidoglycan Synthesis

One of the primary biological activities of this compound is its involvement in the biosynthesis of peptidoglycan in bacterial cell walls. DAP serves as a crucial building block in the formation of cross-links between glycan strands, providing structural integrity to bacterial cells. This function is particularly important for Gram-negative bacteria, where DAP is a key component of their unique cell wall structure .

2. Precursor to Essential Amino Acids

This compound is a precursor to lysine and other essential amino acids. Its metabolism contributes to various physiological functions including protein synthesis and nitrogen metabolism within organisms .

Pharmacological Properties

The pharmacological significance of this compound extends beyond its role in bacteria:

- Antimicrobial Activity : Due to its essential role in bacterial cell wall synthesis, DAP has been studied for its potential as an antimicrobial agent. Inhibition of DAP synthesis can lead to bacterial cell lysis and death .

- Agonist Activity : Research indicates that this compound acts as an agonist for nucleotide-binding oligomerization domain-containing proteins (NODs), which are involved in immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy :

- Role in Immune Modulation :

- Metabolic Pathway Analysis :

Propiedades

IUPAC Name |

2,6-diaminoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKMEZVLHJARHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862237 | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diaminopimelic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-93-7, 922-54-3, 17121-19-6, 2577-62-0 | |

| Record name | Diaminopimelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminopimelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206289 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206278 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206278 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 583-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diaminoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diaminopimelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanedioic acid, 2,6-diamino- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.